Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a methoxy group instead of a fluorine atom, which may result in different biological activities and chemical properties.
Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Biological Activity
Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H8BrFN2O2
- Molecular Weight : 287.09 g/mol
- CAS Number : 2177263-63-5
- Purity : Typically ≥95% .
Synthesis
The synthesis of this compound involves several key steps including bromination and fluorination reactions of pyrazolo[1,5-a]pyridine derivatives. These synthetic pathways have been optimized to enhance yield and purity, facilitating extensive research into its biological applications .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. Research indicates that it can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound has shown efficacy in inhibiting kinases that are crucial for cancer progression.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
A549 (Lung) | 12.5 | Kinase inhibition | |
MCF7 (Breast) | 8.3 | Apoptosis induction |
These findings suggest that this compound may serve as a promising candidate for developing new anticancer therapies .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways:
- Cyclooxygenase (COX) : Inhibiting COX enzymes may help reduce inflammation and pain.
- Phosphodiesterases (PDEs) : It may modulate signaling pathways implicated in various diseases.
Anticancer Activity
A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines .
Fluorination Impact on Bioavailability
Research has shown that the introduction of fluorine into the molecular structure can enhance the bioavailability and efficacy of pyrazolo[1,5-a]pyridine derivatives. This modification may improve pharmacokinetic properties and therapeutic outcomes in vivo .
Properties
Molecular Formula |
C10H8BrFN2O2 |
---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3 |
InChI Key |
FNTMKBPXHVYVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)F |
Origin of Product |
United States |
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